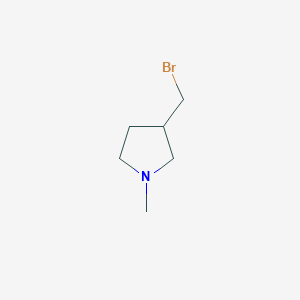

3-(Bromomethyl)-1-methylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c1-8-3-2-6(4-7)5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDSIBKGPUQEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 3-(Bromomethyl)-1-methylpyrrolidine

An In-depth Technical Guide to the Physicochemical Properties of 3-(Bromomethyl)-1-methylpyrrolidine

Introduction

This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. As a functionalized pyrrolidine, it serves as a valuable scaffold for synthesizing a diverse range of complex molecules, notably as a precursor for developing modulators of targets like the metabotropic glutamate receptor 5 (mGluR5)[1]. The inherent reactivity of the bromomethyl group, combined with the structural features of the N-methylpyrrolidine core, makes this compound a versatile intermediate.

A thorough understanding of the physicochemical properties of such a key intermediate is paramount. These properties—including molecular structure, reactivity, stability, and key parameters like pKa and logP—govern its behavior in both synthetic reactions and biological systems. This guide provides a detailed examination of these characteristics, offering field-proven insights and practical experimental protocols to empower researchers in their drug discovery and development endeavors.

Molecular Identity and Structure

Clarity in molecular identification is the foundation of reproducible science. This compound is most commonly handled and available commercially as its hydrobromide salt due to the increased stability compared to the free base. It is crucial to distinguish between these forms.

-

Compound Name: this compound

-

Commonly Available Form: this compound Hydrobromide

-

Molecular Formula (HBr Salt): C₆H₁₃Br₂N

-

Molecular Weight (HBr Salt): 258.98 g/mol [2]

-

Canonical SMILES (Free Base): CN1CC(CBr)CC1

-

InChI Key (Free Base): SEHFPDOVQYNJDB-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical profile of a molecule dictates its handling, reactivity, and pharmacokinetic potential. While comprehensive experimental data for the free base of this compound is limited, we can compile known data for its salt form and closely related analogs to build a robust profile.

| Property | Value / Observation | Source / Rationale |

| Physical Form | Solid (for the Hydrobromide salt). | |

| Liquid (for the related compound, 3-Bromo-1-methylpyrrolidine). | [4] | |

| Boiling Point | 153-159 °C (for the related compound, 3-Bromo-1-methylpyrrolidine). | [4] |

| Density | 1.361 g/mL at 25 °C (for the related compound, 3-Bromo-1-methylpyrrolidine). | [4] |

| Refractive Index | n20/D 1.491 (for the related compound, 3-Bromo-1-methylpyrrolidine). | [4] |

| pKa (Predicted) | ~9-10 | The experimental pKa of the parent N-methylpyrrolidine is 10.3[5]. The bromomethyl group is electron-withdrawing, which is expected to decrease the basicity of the tertiary amine, resulting in a slightly lower pKa. Accurate determination requires experimental validation[6][7][8]. |

| logP (Predicted) | Moderately Lipophilic | An exact experimental value is not readily available. The presence of the bromoalkyl group increases lipophilicity compared to simpler pyrrolidines. Computational models or experimental methods like HPLC or shake-flask are required for an accurate value[9][10][11]. |

| Storage | 2-8°C, under inert atmosphere. | [3][4] |

Chemical Reactivity and Stability

The synthetic utility of this compound is dominated by the reactivity of the primary alkyl bromide.

Primary Reaction Pathway: Nucleophilic Substitution

The carbon-bromine bond is polarized, rendering the methylene carbon electrophilic. This site is highly susceptible to attack by a wide array of nucleophiles via an SN2 mechanism. This reactivity is fundamental to its role as a synthetic intermediate, enabling the introduction of various functional groups[12].

-

Reaction with Nucleophiles: It readily reacts with heteroatom nucleophiles, including amines, azides, alkoxides, and thiolates, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds[12]. For example, reaction with sodium azide yields the corresponding 3-azido-1-methylpyrrolidine, a precursor for "click chemistry" or reduction to an amine[12].

Caption: Sɴ2 reaction pathway of this compound.

Stability Considerations

As a halogenated organic compound, this compound requires careful handling. Alkyl halides can be sensitive to moisture, light, and heat. The hydrobromide salt form offers greater stability for storage. For synthetic applications using the free base, it is often generated in situ or used promptly after neutralization and extraction. It should be stored in a cool, dry, dark place under an inert atmosphere to prevent degradation[4][13].

Safety and Handling

Appropriate safety precautions are essential when working with this compound and its analogs.

-

This compound Hydrobromide:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H319 - Causes serious eye irritation.

-

-

Related Compound (3-Bromo-1-methylpyrrolidine):

Causality Behind Safety Measures: The corrosive and irritant nature stems from the compound's ability to act as an alkylating agent, reacting with biological nucleophiles in skin and eyes. The flammability of the related free base is typical for volatile organic amines. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood[15].

Experimental Protocol: Stability Assessment by HPLC

To ensure the integrity of a sample for use in synthesis or screening, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical. This self-validating protocol is designed to separate the active compound from potential degradants formed under stress conditions.

Objective: To develop and validate a reverse-phase HPLC method to assess the stability of this compound.

Caption: Workflow for HPLC-based stability assessment.

Methodology

-

Materials and Reagents:

-

This compound HBr

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade with 0.1% Trifluoroacetic Acid (TFA)

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 3%

-

Reference Standard (a well-characterized, pure lot of the compound)

-

-

Instrumentation:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

-

Chromatographic Conditions (Starting Point):

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: 5% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: ~210 nm (as the compound lacks a strong chromophore, low UV is necessary)

-

Injection Volume: 10 µL

-

Rationale: A gradient method is chosen to ensure elution of both the polar parent compound and any less polar degradants. TFA is used as an ion-pairing agent to improve peak shape for the amine. A C18 column provides general-purpose retention for small molecules[16].

-

-

Procedure:

-

Stock Solution Preparation: Accurately weigh and dissolve the compound in a 50:50 ACN/Water mixture to create a 1 mg/mL stock solution.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C for 4 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.

-

Thermal Stress: Incubate a solid sample and a sample of the stock solution at 80 °C for 24 hours.

-

Photolytic Stress: Expose a solid sample and a sample of the stock solution to high-intensity UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Quenching and Analysis: Before injection, cool all stressed samples to room temperature. Neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

-

Analysis: Inject the unstressed control sample and all stressed samples into the HPLC system.

-

-

Data Interpretation (Trustworthiness through Self-Validation):

-

The method is considered "stability-indicating" if the peaks for the degradants are well-resolved from the parent compound peak (Resolution > 1.5).

-

Peak purity analysis using a DAD can confirm that the parent peak is spectrally pure in all chromatograms, ensuring no co-eluting impurities.

-

The percentage of degradation is calculated by comparing the parent peak area in the stressed sample to that of the unstressed control. This quantitative data provides a clear picture of the compound's lability under different conditions.

-

Conclusion

This compound is a reactive and versatile intermediate whose utility in drug discovery is directly tied to its physicochemical properties. Its primary alkyl bromide functionality allows for predictable SN2 chemistry, making it an excellent tool for introducing the N-methylpyrrolidine moiety into larger molecules. However, this same reactivity necessitates careful handling and storage to ensure chemical integrity. The insights and protocols presented in this guide—from the compiled physical data to the detailed stability-indicating HPLC method—provide researchers with the foundational knowledge and practical tools required to confidently and effectively utilize this important chemical building block in their research and development programs.

References

- Chemsrc. (2025-09-01). (3S)-3-Bromo-1-methylpyrrolidine | CAS#:1353993-86-8.

- Biosynth. (Date not available). 3-Bromo-1-methylpyrrolidine CAS 10603-45-9.

- Guidechem. (Date not available). How is 3-Bromo-1-Methyl-pyrrolidine Synthesized and Used in Medicine?.

- Sigma-Aldrich. (Date not available). This compound hydrobromide AldrichCPR.

- Fluorochem. (Date not available). 3-Bromo-1-methyl-pyrrolidine.

- PubMed. (2025-11-25). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.

- ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD.

- Sigma-Aldrich. (Date not available). 3-Bromo-1-methylpyrrolidine 97%.

- PubChem - NIH. (Date not available). 1-Methylpyrrolidine | C5H11N | CID 8454.

- BLD Pharm. (Date not available). This compound hydrobromide.

- Toronto Research Chemicals. (Date not available). This compound hydrobromide.

- ACS Publications. (2021-09-10). Computer Prediction of pKa Values in Small Molecules and Proteins.

- ResearchGate. (2025-11-28). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.

- Chromatography Forum. (2015-05-07). HPLC separation of related halogenated aromatic, any one??.

- Agilent. (Date not available). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.

- Organic Syntheses. (Date not available). 3-thenyl bromide.

- MDPI. (2024-07-30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography.

- Agilent. (Date not available). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- PMC - NIH. (Date not available). Development of Methods for the Determination of pKa Values.

- ResearchGate. (2025-08-10). Substructure and whole molecule approaches for calculating log P.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1390654-77-9|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-Bromo-1-methylpyrrolidine 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography | MDPI [mdpi.com]

- 11. agilent.com [agilent.com]

- 12. benchchem.com [benchchem.com]

- 13. agilent.com [agilent.com]

- 14. fluorochem.co.uk [fluorochem.co.uk]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

A Comprehensive Technical Guide to 3-(Bromomethyl)-1-methylpyrrolidine: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-(Bromomethyl)-1-methylpyrrolidine, a crucial heterocyclic building block in the synthesis of novel pharmaceutical agents. We will delve into its chemical identity, synthesis, physicochemical properties, and its role in constructing complex molecular architectures for drug discovery.

Chemical Identity and Nomenclature

Distinguishing between structural isomers is paramount for procedural accuracy and safety. The compound of interest, This compound , is structurally distinct from its isomer, 3-Bromo-1-methylpyrrolidine. The key difference lies in the point of attachment of the bromine atom. In the former, a bromomethyl group (-CH₂Br) is attached to the 3-position of the pyrrolidine ring, while in the latter, a bromine atom is directly attached to the 3-position.

| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound Hydrobromide | Not Available | 1390654-77-9[1] | C₆H₁₃Br₂N | 259.00[1] |

| 3-Bromo-1-methylpyrrolidine | N-Methyl-3-bromopyrrolidine | 10603-45-9[2] | C₅H₁₀BrN | 164.04 |

For clarity, this guide will primarily focus on this compound and its hydrobromide salt, while referencing its isomer for comparative purposes.

Synthesis and Mechanistic Insights

The synthesis of this compound typically proceeds from its corresponding alcohol precursor, (1-methylpyrrolidin-3-yl)methanol. This transformation is a classic example of a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group, followed by displacement with a bromide ion.

A common and effective method for this conversion is the use of phosphorus tribromide (PBr₃). The reaction mechanism involves the initial reaction of the alcohol with PBr₃ to form a phosphite ester intermediate. This intermediate then undergoes an Sₙ2 reaction with a bromide ion, leading to the desired product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound from (1-methylpyrrolidin-3-yl)methanol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-methylpyrrolidin-3-yl)methanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Reagent Addition: Cool the solution in an ice bath to 0°C. Slowly add a solution of phosphorus tribromide (PBr₃) in the same solvent dropwise via the dropping funnel, ensuring the temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Physicochemical Properties and Handling

While specific data for the free base is limited, the properties of its hydrobromide salt and its structural isomer provide valuable insights.

| Property | This compound Hydrobromide | 3-Bromo-1-methylpyrrolidine |

| Appearance | Solid | Yellow to brown liquid[2] |

| Molecular Weight | 259.00 g/mol [1] | 164.04 g/mol |

| Boiling Point | Not available | 153-159 °C |

| Density | Not available | 1.361 g/mL at 25 °C |

| Flash Point | Not applicable | 54 °C |

| Storage | 2-8°C[1] | 2-8°C, under inert atmosphere[2] |

Safety and Handling:

The hydrobromide salt of this compound is classified as an eye irritant. Its structural isomer, 3-Bromo-1-methylpyrrolidine, is a flammable liquid and causes severe skin burns and eye damage. Given the reactive nature of the bromomethyl group, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements for 3-Bromo-1-methylpyrrolidine (for reference):

-

H226: Flammable liquid and vapour.

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements for 3-Bromo-1-methylpyrrolidine (for reference):

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Drug Development

The pyrrolidine scaffold is a prevalent motif in many biologically active compounds and approved drugs.[3] Its three-dimensional structure is advantageous for exploring pharmacophore space and optimizing the pharmacokinetic properties of drug candidates.[2] this compound serves as a valuable building block for introducing the 1-methylpyrrolidin-3-ylmethyl moiety into larger molecules.

The bromomethyl group is a highly reactive electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity allows for the facile construction of diverse chemical libraries for high-throughput screening.

Caption: Versatility of this compound in synthesis.

While specific examples in late-stage clinical trials are not prominently documented under this exact chemical name, the utility of such a building block is evident in the broader context of medicinal chemistry. For instance, the related compound, 3-Bromo-1-methylpyrrolidine, is a precursor for the synthesis of mGluR5 receptor allosteric modulators.[4] It is highly probable that this compound is utilized in a similar capacity to introduce the N-methylpyrrolidinylmethyl group in the development of novel therapeutics targeting a range of biological targets.

Conclusion

This compound is a valuable and reactive building block for medicinal chemists and drug development professionals. Its ability to introduce the 1-methylpyrrolidin-3-ylmethyl moiety into molecules through straightforward nucleophilic substitution reactions makes it a key intermediate in the synthesis of diverse chemical libraries. While there is a need for more publicly available data on the free base, the information on its hydrobromide salt and its structural isomer provides a solid foundation for its safe handling and effective use in the laboratory. As the demand for novel, three-dimensional molecular scaffolds continues to grow in drug discovery, the importance of versatile building blocks like this compound is set to increase.

References

-

Laflunimus synthesis . Bentham Science. [Link]

-

(3S)-3-Bromo-1-methylpyrrolidine | CAS#:1353993-86-8 . Chemsrc. [Link]

-

Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition . PubMed. [Link]

-

This compound hydrobromide . Pharmaffiliates. [Link]

-

(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][2][5]OXAZABOROLE-BORANE COMPLEX . Organic Syntheses. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. [Link]

-

1-Methylpyrrolidine . PubChem. [Link]

- Preparation method of 1-methyl-3-pyrrolidinol.

-

Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain . PubMed. [Link]

-

Safety Data Sheet: N-Methyl-2-pyrrolidone . Carl ROTH. [Link]

-

Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors . PubMed. [Link]

Sources

Technical Guide: Spectral Characterization of 3-(Bromomethyl)-1-methylpyrrolidine

[1]

Executive Summary & Compound Identity

This compound is a functionalized pyrrolidine derivative featuring a reactive alkyl bromide handle at the C3 position.[1] It is distinct from its isomer, 3-bromo-1-methylpyrrolidine, where the halogen is directly attached to the ring.[1] This structural difference drastically alters its reactivity profile, making it a selective alkylating agent rather than an aryl/vinyl halide mimic.[1]

Identity Matrix

| Parameter | Detail |

| Chemical Name | This compound Hydrobromide |

| CAS Number | 1390654-77-9 (HBr Salt); Free base is unstable |

| Molecular Formula | C₆H₁₂BrN[2][3][4][5] · HBr (Salt) / C₆H₁₂BrN (Base) |

| Molecular Weight | 258.98 g/mol (Salt) / 178.07 g/mol (Base) |

| SMILES | CN1CC(CBr)CC1.[H]Br |

| Appearance | Hygroscopic white to off-white crystalline solid |

| Solubility | High in H₂O, DMSO, Methanol; Low in Et₂O, Hexanes |

Synthesis & Processing Workflow

Understanding the synthesis is prerequisite to interpreting the impurity profile in spectral data.[1] The compound is typically generated via the bromination of (1-Methylpyrrolidin-3-yl)methanol .[1]

Reaction Pathway (Graphviz)

The following diagram illustrates the conversion of the alcohol precursor to the bromide using standard Appel conditions or HBr, and the subsequent fragmentation logic seen in Mass Spectrometry.

Caption: Synthetic pathway from the alcohol precursor. The transformation involves nucleophilic substitution of the hydroxyl group by bromide.[1]

Spectral Analysis: Nuclear Magnetic Resonance (NMR)

The NMR profile is heavily influenced by the protonation state of the nitrogen.[1] The data below corresponds to the Hydrobromide salt in Deuterium Oxide (D₂O) or DMSO-d₆, where the N-methyl group is protonated and positively charged, causing a significant downfield shift compared to the free base.

¹H NMR Spectroscopy (400 MHz, D₂O)

The spectrum is characterized by the desymmetrization of the pyrrolidine ring due to the C3 substituent.[1]

| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Structural Insight |

| -CH₂-Br | 3.55 - 3.65 | Doublet (d) | 2H | J ≈ 6.5 | Diagnostic peak. Deshielded by Br. |

| N-CH₃ | 2.95 - 3.00 | Singlet (s) | 3H | - | Sharp singlet.[1] Shifted from ~2.3 (base) to ~3.0 (salt). |

| C2-H | 3.70 - 3.85 | Multiplet | 1H | - | Deshielded by adjacent N+.[1] |

| C2-H' | 3.10 - 3.25 | Multiplet | 1H | - | Diastereotopic geminal proton.[1] |

| C5-H₂ | 3.30 - 3.50 | Multiplet | 2H | - | Adjacent to N+, overlaps with CH₂Br. |

| C3-H | 2.65 - 2.85 | Multiplet | 1H | - | Methine chiral center.[1] |

| C4-H₂ | 1.80 - 2.30 | Multiplet | 2H | - | Ring methylene, furthest from heteroatoms. |

Expert Insight: In the free base (CDCl₃), the N-CH₃ signal appears upfield at ~2.35 ppm , and the -CH₂-Br signal typically resolves around 3.35 ppm .[1] The salt form often shows broadening of the N-H proton (if visible in DMSO) around 9-10 ppm.[1]

¹³C NMR Spectroscopy (100 MHz, D₂O)

| Carbon Position | Shift (δ, ppm) | Assignment Logic |

| C-Br | 35.0 - 37.0 | Carbon attached to Bromine (Heavy atom effect). |

| N-CH₃ | 42.0 - 44.0 | Methyl on quaternary ammonium.[1] |

| C2 (Ring) | 58.0 - 60.0 | Most deshielded ring carbon (Next to N).[1] |

| C5 (Ring) | 55.0 - 57.0 | Next to N, slightly more shielded than C2.[1] |

| C3 (Ring) | 38.0 - 40.0 | Methine branching point.[1] |

| C4 (Ring) | 28.0 - 30.0 | Most shielded methylene.[1] |

Mass Spectrometry (MS) Analysis

Mass spectrometry confirms the molecular weight and the presence of the bromine atom, which provides a distinct isotopic signature.[1][6]

Ionization & Isotopic Pattern[1]

-

Ionization Mode: ESI(+) or EI.

-

Molecular Ion ([M+H]⁺):

-

⁷⁹Br Isotopologue: m/z 178.0

-

⁸¹Br Isotopologue: m/z 180.0

-

-

Pattern: The 1:1 intensity ratio of the M and M+2 peaks is the definitive confirmation of a mono-brominated species.[1]

Fragmentation Pathway (EI/ESI)

Fragmentation is driven by the loss of the halogen and cleavage of the pyrrolidine ring.[1]

Caption: Primary fragmentation pathways in Positive Ion Mode. The loss of the bromine atom (m/z 98) and the bromomethyl side chain (m/z 84) are characteristic.

Infrared Spectroscopy (IR)

IR analysis is useful for quick verification of functional groups and salt formation.[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 2900 - 3000 | C-H Stretch (sp³) | Strong aliphatic stretches from the ring and methyl group. |

| 2400 - 2700 | N-H⁺ Stretch | Broad band visible in the HBr salt form (Ammonium salt).[1] |

| 1450 - 1470 | CH₂ Scissoring | Deformation of methylene groups.[1] |

| 600 - 700 | C-Br Stretch | Key diagnostic peak. Strong absorption in the fingerprint region.[1] |

| ~3300 | O-H Stretch | ABSENT. Presence indicates hydrolysis to the alcohol precursor.[1] |

Quality Control & Stability

Critical Protocol: this compound is an alkylating agent.[1] It is prone to hydrolysis and dimerization.[1]

-

Impurity A (Hydrolysis): (1-Methylpyrrolidin-3-yl)methanol.[1]

-

Detection: Appearance of broad OH stretch in IR (~3350 cm⁻¹) and shift of CH₂ protons from 3.6 ppm (Br) to ~3.7-3.8 ppm (OH) in NMR.[1]

-

-

Impurity B (Dimerization): Quaternization of the pyrrolidine nitrogen by the alkyl bromide of another molecule.[1]

-

Detection: Appearance of insoluble solids in organic solvents and complex multiplets in the quaternary ammonium region of NMR.[1]

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2-8°C. The HBr salt is significantly more stable than the free base.[1]

References

Sources

- 1. (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1390654-77-9|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 3. (1-methylpyrrolidin-3-yl)methanol | 5021-33-0 [chemicalbook.com]

- 4. 3-BroMo-1-Methyl-pyrrolidine | 10603-45-9 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 3-Bromo-1-propanol 97 627-18-9 [sigmaaldrich.com]

reactivity profile of 3-(Bromomethyl)-1-methylpyrrolidine

[1]

Executive Summary: The Gamma-Haloamine Challenge

This compound (CAS: 1390654-77-9, HBr salt) represents a classic gamma-haloamine system. Unlike its beta-haloamine counterparts (nitrogen mustards), which cyclize rapidly to form aziridinium ions, this molecule possesses a latent reactivity governed by the competition between intermolecular nucleophilic substitution (

For the researcher, the critical takeaway is: The free base is kinetically unstable. It must be generated in situ or handled at low temperatures to prevent polymerization. This guide details the mechanistic underpinnings of this instability and provides validated protocols for its successful deployment in synthesis.

Structural Analysis & Mechanistic Pathways

The Chemical Architecture

The molecule features two antagonistic functional groups on a pyrrolidine scaffold:

-

The Nucleophile (N-Methyl): A tertiary amine with a localized lone pair.

-

The Electrophile (Bromomethyl): A primary alkyl bromide susceptible to attack.

In the salt form (Hydrobromide or Hydrochloride), the amine is protonated (

The Three Pathways of Reactivity

-

Path A: Desired Intermolecular

: In the presence of a strong external nucleophile (e.g., Thiol, Phenol, Amine), the bromomethyl group undergoes clean substitution. -

Path B: Intermolecular Self-Alkylation (Dimerization): Without an external partner, the nitrogen of one molecule attacks the bromomethyl carbon of another. This forms a bis-quaternary ammonium salt (dimer) and eventually insoluble oligomers. This is the primary mode of decomposition.

-

Path C: Intramolecular Cyclization (Azetidinium): The nitrogen can theoretically attack the side chain to form a bicyclic 1-azoniabicyclo[3.2.0]heptane system (an azetidinium ion). Unlike the 3-membered aziridinium rings formed by 2-(bromomethyl)pyrrolidines, this 4-membered transition state is more strained and kinetically slower, making dimerization (Path B) the dominant instability factor.

Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition that dictates experimental success.

Figure 1: The kinetic competition between productive substitution and destructive self-alkylation.

Stability & Handling Protocols

The "Salt-First" Rule

Commercial supplies are exclusively the hydrobromide (HBr) or hydrochloride (HCl) salts. The free base is an oil that degrades within hours at room temperature.

-

Storage: Store the salt at 2–8°C under inert atmosphere (Argon/Nitrogen). It is hygroscopic; moisture absorption can lead to hydrolysis of the alkyl bromide over long periods.

-

Handling: Weigh the salt quickly to minimize water uptake.

Quantitative Stability Data (Estimated)

| State | Conditions | Half-Life ( | Dominant Degradant |

| HBr Salt | Solid, 4°C, Dry | > 2 Years | None (Stable) |

| Free Base | Neat Oil, 25°C | < 6 Hours | Quaternary Ammonium Polymer |

| Free Base | 0.1M Solution (DCM), 25°C | ~ 24 Hours | Dimer (Bis-quaternary salt) |

| Free Base | 0.1M Solution (DCM), -20°C | > 1 Week | Minimal |

Experimental Protocols

Protocol A: In Situ Neutralization & Coupling (Recommended)

This method avoids isolation of the unstable free base, maintaining high yields.

Scope: Reaction with a secondary amine or thiol. Reagents:

-

This compound HBr (1.0 equiv)

-

Nucleophile (1.1 equiv)[1]

-

Base:

(3.0 equiv) or -

Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step:

-

Preparation: Charge a flame-dried flask with the Nucleophile and Base in anhydrous ACN. Stir for 15 minutes to ensure deprotonation of the nucleophile.

-

Addition: Add this compound HBr as a solid in a single portion.

-

Note: The carbonate base will slowly neutralize the ammonium salt, releasing the free base directly into a solution containing the nucleophile. This keeps the steady-state concentration of the free base low, minimizing dimerization (Path B).

-

-

Reaction: Heat to 50–60°C. Monitor by LCMS.

-

Endpoint: Disappearance of the bromomethyl starting material (m/z ~176/178 for cation).

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and saturated

.

Protocol B: Free Base Isolation (Low Temp Only)

Use this only if the reaction conditions are incompatible with carbonate bases.

-

Partition: Suspend the HBr salt in DCM (Dichloromethane).

-

Neutralization: Add ice-cold 1M NaOH or saturated

while stirring vigorously at 0°C. -

Extraction: Separate the organic layer immediately. Dry over

(cold) for < 10 mins. -

Usage: Filter directly into the reaction vessel containing the target nucleophile. Do not concentrate to dryness. Concentrating the free base increases the rate of intermolecular dimerization (second-order kinetics).

Safety & Toxicology (E-E-A-T)

Alkylating Potential

As a nitrogen mustard analog (specifically a gamma-haloamine), this compound is a potent alkylating agent .

-

Genotoxicity: It can alkylate DNA bases (guanine N7), posing a risk of mutagenicity.

-

Skin/Eye: Corrosive.[2] The free base can cause severe burns. The salt is an irritant.

Decontamination

Spills should be treated with a solution capable of quenching alkylating agents:

-

Solution: 10% Sodium Thiosulfate (

) in water. Thiosulfate is a "soft" nucleophile that rapidly reacts with the alkyl bromide to form a harmless Bunte salt.

References

-

Sigma-Aldrich. (n.d.). This compound hydrobromide Product Specification. Retrieved from

-

PubChem. (n.d.). Compound Summary: this compound.[3][4][5] National Library of Medicine. Retrieved from

-

ChemicalBook. (2025).[6] 3-Bromo-1-methylpyrrolidine vs 3-(Bromomethyl) analogs: Reactivity Data. Retrieved from

-

National Institutes of Health (NIH). (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine. (Context on pyrrolidine nucleophilicity and handling). Retrieved from

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3-溴-1-甲基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-BroMo-1-Methyl-pyrrolidine | 10603-45-9 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1390654-77-9|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 6. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 3-(Bromomethyl)-1-methylpyrrolidine Derivatives

This guide details the biological activity, synthetic utility, and pharmacological significance of 3-(Bromomethyl)-1-methylpyrrolidine derivatives. It is structured for medicinal chemists and drug discovery scientists, focusing on the application of this scaffold as a critical pharmacophore-installing intermediate.

Executive Summary

This compound is not a drug in itself but a high-value electrophilic building block used to introduce the (1-methylpyrrolidin-3-yl)methyl moiety into bioactive molecules. This structural motif acts as a "privileged scaffold" in medicinal chemistry, primarily targeting G-Protein Coupled Receptors (GPCRs) such as Histamine H1 , Muscarinic M3 , and Dopamine D2 receptors.

The biological value of derivatives synthesized from this intermediate stems from the basic tertiary amine within the pyrrolidine ring, which mimics the ethylamine side chain of neurotransmitters (histamine, acetylcholine) while providing conformational restriction.

Chemical Profile & Reactivity

-

Role: Alkylating agent (Electrophile).

-

Key Feature: The bromomethyl group serves as a "warhead" for nucleophilic substitution (

), allowing the attachment of the pyrrolidine ring to phenols, amines, and thiols. -

Pharmacophore Contribution:

-

Basic Center: The pyrrolidine nitrogen (

) is protonated at physiological pH, forming ionic bonds with aspartate residues in GPCR binding pockets. -

Linker Flexibility: The methylene (

) spacer between the ring and the core scaffold allows for rotational freedom, optimizing fit within the receptor cleft compared to direct ring attachment.

-

Key Therapeutic Classes & Mechanisms

A. H1-Antihistamines (The Methdilazine Class)

The most prominent application of this scaffold is in the synthesis of Methdilazine (Tacaryl), a first-generation phenothiazine antihistamine.

-

Mechanism of Action: Competitive antagonism at the Histamine H1 receptor. The (1-methylpyrrolidin-3-yl)methyl group mimics the trans-conformation of histamine.

-

Biological Effect: Relief of pruritus (itching) and allergic reactions. Due to the phenothiazine core, it also possesses anticholinergic and varying degrees of anti-dopaminergic activity.

B. Muscarinic Antagonists (Anticholinergics)

Derivatives formed by esterifying 1-methyl-3-pyrrolidinylmethanol (derived from the bromide) with bulky acids (e.g., phenylglycolic acid) yield potent muscarinic antagonists.

-

Target: M3 Receptors (Bronchodilation, antispasmodic).

-

Structure-Activity Relationship (SAR): The distance between the ester oxygen and the pyrrolidine nitrogen approximates the acetylcholine pharmacophore, but the bulky acyl group prevents receptor activation, leading to antagonism.

C. Histamine H3 Antagonists (Cognitive Enhancers)

Modern drug discovery utilizes this scaffold to create non-imidazole H3 antagonists.

-

Application: Treatment of narcolepsy, ADHD, and cognitive deficits in Alzheimer's.

-

Rationale: The pyrrolidine ring provides the necessary basicity to interact with the highly conserved Asp3.32 residue in the H3 receptor, without the CYP450 inhibition issues often associated with imidazole-containing H3 ligands.

Case Study: Synthesis & Activity of Methdilazine

This protocol demonstrates the primary utility of this compound: the N-alkylation of a heterocyclic core.

Experimental Protocol: Synthesis of Methdilazine

-

Objective: Alkylation of Phenothiazine with this compound.

-

Reagents: Phenothiazine, Sodium Hydride (NaH), Toluene/DMF, this compound free base.

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck flask under nitrogen, dissolve Phenothiazine (1.0 eq) in anhydrous Toluene/DMF (10:1). Add NaH (1.2 eq, 60% dispersion) portion-wise at 0°C.

-

Deprotonation: Stir at room temperature for 1 hour until gas evolution ceases and the solution turns dark (formation of the phenothiazine anion).

-

Alkylation: Add This compound (1.1 eq) dropwise.

-

Reflux: Heat the mixture to reflux (110°C) for 6–12 hours. Monitor consumption of phenothiazine by TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to RT. Quench with ice water. Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel, DCM:MeOH:NH4OH) to yield the oily free base. Convert to hydrochloride salt for stability.

Visualizing the Synthesis Pathway

Figure 1: Synthetic pathway for Methdilazine via nucleophilic substitution using the bromomethyl scaffold.

Biological Evaluation: H1 Receptor Binding Assay

To validate the activity of the synthesized derivative, a radioligand binding assay is the standard.

Assay Protocol:

-

Tissue Preparation: Homogenize guinea pig cerebellar tissue (rich in H1 receptors) in 50 mM Na/K phosphate buffer (pH 7.4).

-

Ligand: Use

-Pyrilamine (specific H1 antagonist) as the radioligand ( -

Incubation:

-

Mix membrane homogenate (200 µg protein) with

-Pyrilamine (2 nM). -

Add increasing concentrations of the test compound (Methdilazine derivative) (

M to -

Incubate at 25°C for 60 minutes.

-

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Data Interpretation:

-

High Affinity:

nM (Strong H1 Antagonist).[2][3] -

Moderate Affinity:

10–100 nM. -

Selectivity Check: Parallel assays against Muscarinic M1 and Dopamine D2 receptors are required to establish the selectivity profile.

Pharmacophore Analysis (Mechanism of Action)

The efficacy of these derivatives relies on specific molecular interactions within the receptor binding pocket.

Figure 2: Pharmacophore mapping of this compound derivatives within a GPCR binding pocket.

References

-

Methdilazine (Tacaryl): National Center for Biotechnology Information. PubChem Compound Summary for CID 14677, Methdilazine. [Link]

-

Pyrrolidine Scaffolds in Drug Discovery: M. A. A. Radwan et al., "Pyrrolidine derivatives as promising biological agents," Journal of Advanced Research. [Link][1][2][4][5][6][7]

-

H3 Receptor Antagonists: Gemkow, M.J., et al.[4][8] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[8] Drug Discovery Today. [Link]

-

Synthesis of Pyrrolidine Derivatives: Organic Chemistry Portal. Synthesis of Pyrrolidines. [Link]

-

Muscarinic Antagonist Structure: Alabaster, V. A. "Discovery and development of selective M3 antagonists for clinical use." Life Sciences. [Link]

Sources

- 1. EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts - Google Patents [patents.google.com]

- 2. Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Document: A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist. (CHEMBL1128351) - ChEMBL [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

potential therapeutic applications of pyrrolidine scaffolds

The Pyrrolidine Paradigm: Structural Versatility in Next-Generation Therapeutics

Executive Summary

The pyrrolidine scaffold—a saturated five-membered nitrogen heterocycle—stands as a cornerstone in modern medicinal chemistry.[1][2][3][4][5] Ubiquitous in nature (proline) and synthetically versatile, it appears in over 37 FDA-approved therapeutics ranging from antiviral agents to antidiabetic DPP-4 inhibitors. This technical guide analyzes the structural pharmacodynamics of pyrrolidine, detailing its application in metabolic and infectious disease control, and provides validated protocols for assessing scaffold efficacy.

The Pharmacophore Advantage: Structural Dynamics & Physicochemical Properties

The clinical success of pyrrolidine stems from its unique conformational landscape. Unlike planar aromatic heterocycles (e.g., pyrrole), pyrrolidine exists in a dynamic "envelope" conformation.

-

Pseudorotation & Entropy: The ring undergoes rapid pseudorotation, allowing it to adopt specific puckering amplitudes (

) and phase angles ( -

Vectorial Display: The

hybridization allows for precise 3D-vectorial display of functional groups, critical for exploring chiral pockets in enzymes like proteases and polymerases. -

ADME Optimization: The secondary amine (pKa ~11.3) can be modulated via N-acylation or sulfonation to tune lipophilicity (

) and blood-brain barrier (BBB) permeability, as seen in the anticonvulsant Levetiracetam.

Figure 1: Pyrrolidine Structure-Activity Relationship (SAR) Map

Caption: SAR mapping of the pyrrolidine core. N1 functionalization drives pharmacokinetics; C2 stereocenters dictate target selectivity; C3/C4 substitutions control conformational entropy.

Therapeutic Sector Analysis

Metabolic Disease: DPP-4 Inhibitors (The "Gliptins")

The most commercially significant application of pyrrolidine scaffolds is in the treatment of Type 2 Diabetes Mellitus (T2DM) via Dipeptidyl Peptidase-4 (DPP-4) inhibition.

-

Mechanism: DPP-4 rapidly degrades incretin hormones (GLP-1 and GIP). Inhibiting this enzyme extends the half-life of GLP-1, enhancing insulin secretion.[6]

-

The "Cyanopyrrolidine" Warhead: Drugs like Saxagliptin and Vildagliptin utilize a 2-cyanopyrrolidine motif.

-

Causality: The nitrile group acts as an electrophilic "warhead," forming a reversible covalent imidate adduct with the hydroxyl group of the catalytic Serine-630 residue in the DPP-4 active site.

-

Selectivity: The pyrrolidine ring mimics the Proline residue at the P1 position of the natural substrate (GLP-1), ensuring high affinity (

in the nanomolar range).

-

Antiviral Agents: HCV NS5A Inhibitors

In the revolution of Hepatitis C (HCV) treatment, pyrrolidine scaffolds are pivotal in NS5A inhibitors like Ombitasvir and Velpatasvir .[7]

-

Symmetry & Potency: NS5A is a dimeric protein. Inhibitors often feature a

-symmetric structure containing two pyrrolidine moieties linked to a central core (e.g., biphenyl). -

Role of Proline: These drugs are often derived from L-proline, utilizing its natural chirality to bind specifically to the NS5A replication complex, disrupting viral RNA replication with picomolar potency.

Experimental Protocol: High-Throughput DPP-4 Inhibition Assay

Objective: To determine the

Principle: DPP-4 cleaves the substrate Gly-Pro-AMC (7-Amino-4-methylcoumarin), releasing free AMC which fluoresces. Inhibitors prevent this cleavage, reducing fluorescence signal.

Materials:

-

Enzyme: Recombinant Human DPP-4 (0.1 ng/µL final conc).

-

Substrate: H-Gly-Pro-AMC (Sigma-Aldrich),

. -

Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1% BSA.

-

Control Inhibitor: Sitagliptin (10 µM stock).

Workflow (Step-by-Step):

-

Compound Preparation:

-

Dissolve test compounds in 100% DMSO to 10 mM.

-

Perform 3-fold serial dilutions in assay buffer (Final DMSO < 1%).

-

-

Enzyme Incubation (Pre-equilibrium):

-

Add 10 µL of diluted compound to a black 96-well plate.

-

Add 20 µL of DPP-4 enzyme solution.

-

Critical Step: Incubate for 15 min at 25°C. This allows slow-binding inhibitors (common with covalent cyanopyrrolidines) to establish equilibrium.

-

-

Reaction Initiation:

-

Add 20 µL of Substrate (Gly-Pro-AMC) at

concentration (100 µM).

-

-

Kinetic Measurement:

-

Measure fluorescence immediately (

) and every 2 minutes for 30 minutes ( -

Excitation: 360 nm | Emission: 460 nm.

-

-

Data Analysis:

-

Calculate velocity (

) for the linear portion of the curve. -

Fit data to the Hill equation to derive

.

-

Figure 2: Experimental Workflow Logic

Caption: Workflow for DPP-4 inhibition assay. The pre-incubation step (Red) is mandatory for accurately assessing cyanopyrrolidine-based covalent inhibitors.

Quantitative Data Summary: FDA-Approved Pyrrolidine Drugs

| Drug Name | Therapeutic Class | Target | Mechanism | Key Pyrrolidine Feature |

| Saxagliptin | Antidiabetic | DPP-4 | Reversible Covalent | 2-Cyanopyrrolidine (Warhead) |

| Vildagliptin | Antidiabetic | DPP-4 | Reversible Covalent | 2-Cyanopyrrolidine (Warhead) |

| Captopril | Antihypertensive | ACE | Competitive Inhibitor | L-Proline mimic (binds Zinc) |

| Velpatasvir | Antiviral (HCV) | NS5A | Replication Complex | Chiral disubstituted pyrrolidine |

| Levetiracetam | Anticonvulsant | SV2A | Vesicle Protein Modulator | 2-oxo-pyrrolidine (Lactam) |

Strategic Outlook: Future Applications

The future of the pyrrolidine scaffold lies in Targeted Protein Degradation (TPD) . E3 ligase ligands often utilize hydroxyproline (a pyrrolidine derivative) to recruit the VHL (Von Hippel-Lindau) E3 ligase. By conjugating a pyrrolidine-based VHL binder to a target protein ligand, researchers can engineer PROTACs (Proteolysis Targeting Chimeras) to degrade "undruggable" proteins.

References

-

Therapeutic potential of pyrrole and pyrrolidine analogs. National Institutes of Health (PMC). Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules.[2][4][7][8][9][10][11] Available at: [Link]

-

Discovery of HCV NS5A Inhibitors (Ombitasvir/Velpatasvir). Journal of Medicinal Chemistry. Available at: [Link]

-

Pharmacology of DPP-4 Inhibitors (Saxagliptin/Vildagliptin). Frontiers in Endocrinology. Available at: [Link]

-

FDA Approved Drug Products Database. U.S. Food & Drug Administration. Available at: [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. mdpi.com [mdpi.com]

- 9. A Potent, Selective, and Orally Bioavailable HCV NS5A Inhibitor for Treatment of Hepatitis C Virus: (S)-1-((R)-2-(Cyclopropanecarboxamido)-2-phenylacetyl)-N-(4-phenylthiazol-2-yl)pyrrolidine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling precautions for 3-(Bromomethyl)-1-methylpyrrolidine

Executive Summary & Chemical Identity

3-(Bromomethyl)-1-methylpyrrolidine (and its hydrobromide salt) is a specialized heterocyclic building block used primarily in medicinal chemistry for introducing the N-methylpyrrolidine motif. While invaluable for synthesizing GPCR ligands (e.g., mGluR5 modulators) and nicotinic agonists, it presents a dual-threat hazard profile: it is both a severe corrosive and a potent alkylating agent .

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a risk-based operational framework. It treats the compound not just as a chemical hazard, but as a "process critical" agent requiring strict containment and validation protocols.

Chemical Profile

| Property | Free Base | Hydrobromide Salt |

| CAS Number | 10603-45-9 | 133034-01-2 |

| Physical State | Yellow/Brown Liquid | Off-white/Beige Solid |

| Boiling/Melting | BP: 78-80 °C (40 Torr) | MP: Solid (decomposes) |

| Reactivity | High (Electrophilic) | High (Hygroscopic & Electrophilic) |

| Storage | 2–8°C, Inert Gas (Ar/N₂) | 2–8°C, Desiccated |

Hazard Identification & Toxicology (The "Why")

To handle this compound safely, one must understand the molecular mechanism of its toxicity.

The Alkylation Mechanism

The primary danger lies in the bromomethyl group attached to the pyrrolidine ring. The bromine atom is an excellent leaving group, making the adjacent carbon highly electrophilic. Upon contact with biological tissue, this carbon undergoes nucleophilic attack by DNA bases (guanine) or protein residues (cysteine/lysine).

-

Acute Effect: Direct alkylation of cell membranes causes immediate, irreversible necrosis (chemical burns).

-

Chronic Effect: Alkylation of DNA can lead to guanine-cytosine crosslinking, posing a risk of genotoxicity and mutagenicity.

GHS Classification Summary

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity: Oral & Inhalation (Toxic).

-

Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).[1]

-

Respiratory Sensitization: May cause allergy or asthma symptoms.

Engineering Controls & PPE

Standard nitrile gloves are insufficient for prolonged contact with alkylating liquids.

Personal Protective Equipment (PPE) Matrix

| Component | Specification | Rationale |

| Hand Protection | Primary: Laminated Film (e.g., Silver Shield/4H). Secondary: Double-layered Nitrile (minimum 5 mil) for dexterity only if incidental splash risk is low. | Alkyl halides can permeate nitrile rubber. Laminated film provides broad chemical resistance. |

| Respiratory | Solid: N95/P100 mask (if outside hood). Liquid: Full-face respirator with organic vapor cartridges (if spill occurs). | Prevents inhalation of dust or volatile bromide vapors. |

| Eye Protection | Chemical Splash Goggles + Face Shield. | Corrosive liquids can cause permanent blindness instantly. |

| Body | Tyvek® lab coat or chemically resistant apron. | Prevents absorption through standard cotton clothing. |

Engineering Controls

-

Fume Hood: Mandatory. Operate with sash at the lowest working height.

-

Glove Box: Highly recommended for the hydrobromide salt weighing to prevent moisture absorption (which releases HBr gas) and to contain potent dust.

-

Static Control: Use anti-static gun/ionizer when weighing the solid salt, as static charge can disperse the alkylating dust into the breathing zone.

Operational Handling Protocols

Weighing & Transfer

Objective: Prevent aerosolization and hydrolysis.

-

Preparation: Pre-weigh reagents in a tared, screw-top vial within the fume hood.

-

Liquid Handling: Never pour the free base. Use a gas-tight glass syringe with a long needle.

-

Why? Pouring increases surface area for volatilization and hydrolysis. Syringes contain vapors.

-

-

Solid Handling: If the salt has clumped (hygroscopic), do not crush it in an open vessel. Dissolve the entire chunk in the reaction solvent if possible, or crush inside a heavy-gauge plastic bag.

Reaction Setup

Objective: Maintain inert atmosphere to prevent HBr formation.

-

Solvent Choice: Use anhydrous solvents (DCM, THF, DMF). Water triggers rapid hydrolysis, releasing HBr fumes and deactivating the reagent.

-

Addition: Add the pyrrolidine reagent slowly to the reaction mixture at 0°C. Exothermic decomposition is possible.

Decontamination & Quenching (Self-Validating)

Do not wash glassware directly with water.

The Thiosulfate Protocol:

-

Preparation: Prepare a "Quench Bath" of 10% Sodium Thiosulfate (

) in water. -

Mechanism: Thiosulfate acts as a "sacrificial nucleophile," attacking the bromomethyl group to form a non-toxic Bunte salt.

-

Validation:

-

Dip a TLC plate into the waste solution.

-

Visualize with UV/Iodine.

-

Success Criteria: Disappearance of the starting material spot indicates complete destruction of the alkylating agent.

-

Emergency Response

Spill Management Logic

If a spill occurs, pause and assess. Do not rush.

Figure 1: Decision logic for managing spills of alkylating agents.

Exposure First Aid

-

Skin Contact: Immediate flush with water for 15 minutes . Do not use "neutralizing" creams (acids/bases) on the skin; they generate heat.

-

Eye Contact: Flush for 15 minutes while holding eyelids open. Transport to ER immediately.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel only.

Waste Disposal

-

Segregation: Do not mix with general organic waste until quenched.

-

Labeling: Clearly tag waste containers as "Contains Alkylating Agents – Deactivated with Thiosulfate."

-

Final Disposal: Incineration is the preferred method for halogenated organic waste.

Visualizing the Hazard Mechanism

Figure 2: Mechanism of toxicity showing nucleophilic attack on biological targets.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: this compound hydrobromide. MilliporeSigma.[2] Link

-

National Institutes of Health (NIH). (2025). Alkylating Agents - Holland-Frei Cancer Medicine. NCBI Bookshelf. Link

-

Fisher Scientific. (2025).[1] Safety Data Sheet: 1-Methylpyrrolidine (Analogous Hazard Data). Link

-

ChemicalBook. (2025).[1][3] 3-Bromo-1-methylpyrrolidine Properties and Safety. Link

Sources

Comprehensive Technical Guide: 3-(Bromomethyl)-1-methylpyrrolidine in Medicinal Chemistry

Executive Summary

3-(Bromomethyl)-1-methylpyrrolidine (CAS 1390654-77-9, hydrobromide salt) is a high-value heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly those targeting G-Protein Coupled Receptors (GPCRs) such as histamine and dopamine receptors. Its structural utility lies in the (1-methylpyrrolidin-3-yl)methyl motif, which serves as a flexible, semi-rigid amine linker capable of positioning pharmacophores into specific hydrophobic pockets.

This guide provides a rigorous technical analysis of its synthesis, unique reactivity profile (specifically the azetidinium-mediated rearrangement risks), and application in drug discovery.

Part 1: Chemical Profile & Properties[1][2][3]

| Property | Data |

| IUPAC Name | This compound hydrobromide |

| Common Name | 3-Bromomethyl-N-methylpyrrolidine HBr |

| CAS Number | 1390654-77-9 (HBr salt); 13220-33-2 (Alcohol precursor) |

| Molecular Formula | C₆H₁₃Br₂N (HBr salt) |

| Molecular Weight | 258.98 g/mol |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |

| Stability | Hygroscopic. Free base is unstable and prone to dimerization/polymerization; store as HBr salt at -20°C. |

Part 2: Synthesis & Production Workflows

The synthesis of this compound typically proceeds from (1-methylpyrrolidin-3-yl)methanol . While the alcohol precursor is commercially available, it can be synthesized via the reduction of 1-methyl-5-oxopyrrolidine-3-carboxylic acid esters.

Protocol: Conversion of Alcohol to Bromide

Reaction Type: Nucleophilic Substitution (SN2) via Activation.

Materials:

-

(1-Methylpyrrolidin-3-yl)methanol (1.0 eq)

-

Thionyl bromide (SOBr₂) or Phosphorus tribromide (PBr₃) (1.1 eq)

-

Dichloromethane (DCM) or Chloroform (anhydrous)

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Preparation: Dissolve (1-methylpyrrolidin-3-yl)methanol in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

-

Bromination: Dropwise add PBr₃ (or SOBr₂) to the stirred solution. The exotherm must be controlled to prevent side reactions.

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor consumption of the starting alcohol via TLC (MeOH/DCM) or LC-MS.

-

Workup (Critical):

-

Option A (Free Base - Unstable): Quench with saturated NaHCO₃. Extract with DCM. Warning: The free base is highly reactive and should be used immediately.

-

Option B (Hydrobromide Salt - Stable): Concentrate the reaction mixture. Recrystallize the residue from Ethanol/Ether to obtain the stable HBr salt.

-

Expert Insight: Avoid using HBr/Acetic acid at high temperatures if possible, as this promotes thermodynamic equilibration which may favor ring expansion to piperidine derivatives (see Mechanism section).

Part 3: Mechanistic Insights & Reactivity (The "Expertise" Pillar)

The reactivity of this compound is dominated by the Neighboring Group Participation (NGP) of the pyrrolidine nitrogen. Unlike simple alkyl halides, this compound does not react via a pure intermolecular SN2 mechanism.

The Azetidinium Ion Intermediate

Upon neutralization of the HBr salt, the nitrogen lone pair acts as an internal nucleophile, displacing the bromide to form a bicyclic quaternary ammonium salt: 1-methyl-1-azoniabicyclo[2.2.1]heptane .

This highly electrophilic intermediate drives the reaction but also introduces the risk of ring expansion .

-

Path A (Retention): Nucleophile attacks the exocyclic methylene (CH₂). This breaks the bridge, reforming the pyrrolidine ring.

-

Path B (Expansion): Nucleophile attacks the endocyclic carbon (C2). This cleaves the ring bond, expanding the system to a 3-substituted piperidine .

Stability Note: In the case of the 3-bromomethyl isomer, attack at the primary exocyclic carbon (Path A) is generally kinetically favored due to lower steric hindrance compared to the secondary ring carbon (Path B). However, strong thermodynamic conditions can lead to piperidine impurities.

Figure 1: The bicyclic azetidinium intermediate determines the ratio of pyrrolidine (retention) vs. piperidine (expansion) products.

Part 4: Applications in Drug Development[1][4]

The (1-methylpyrrolidin-3-yl)methyl moiety is a "privileged scaffold" in medicinal chemistry, often used to mimic the side chain of histamine or to provide a basic center for receptor interaction.

Case Study: Methdilazine (Tacaryl)

Therapeutic Class: First-generation Antihistamine (H1 antagonist).[1] Structure: Phenothiazine core linked to the (1-methylpyrrolidin-3-yl)methyl group.[1] Synthesis Logic: The synthesis involves the alkylation of phenothiazine with 3-(chloromethyl)-1-methylpyrrolidine (or the bromo analog).

-

Reagent Choice: The use of the 3-methylpyrrolidine linker provides a rigidified distance between the aromatic tricyclic core and the basic nitrogen, optimizing binding affinity compared to flexible diethylamine chains.

-

Selectivity: The synthesis must be controlled to avoid the piperidine rearrangement product, which would alter the pharmacological profile (e.g., changing H1 selectivity to Muscarinic/Dopaminergic activity).

Emerging Applications

-

Kinase Inhibitors: The scaffold is increasingly used in fragment-based drug design (FBDD) to target solvent-exposed regions of kinase pockets (e.g., CDK inhibitors like Riviciclib analogs).

-

Muscarinic Antagonists: Quaternary ammonium derivatives of this scaffold (methylating the nitrogen) are explored for COPD treatments, leveraging the pyrrolidine ring to fit into the M3 receptor orthosteric site.

Part 5: Safety & Handling Protocols

Hazard Classification:

-

Skin/Eye: Causes severe skin burns and eye damage (Category 1B).

-

Acute Toxicity: Harmful if swallowed.

-

Specific Hazard: As a nitrogen mustard analog (beta/gamma-halo amine), the free base is a potential alkylating agent . It can alkylate DNA, posing a genotoxicity risk.

Operational Standards:

-

Containment: All weighing and reactions involving the free base must be performed in a chemical fume hood.

-

Neutralization: Spills should be neutralized with dilute ammonia or sodium thiosulfate solution to quench the alkylating potential.

-

Storage: Store strictly as the Hydrobromide salt at 2–8°C (or -20°C for long term). The free base will self-polymerize within hours at room temperature.

References

-

Methdilazine Pharmacology & Structure: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14677, Methdilazine. [Link]

-

Synthesis of Pyrrolidine Precursors: European Patent Office. Method for producing 1-methylpyrrolidin-3-ol (EP 3415499 A1). [Link]

-

Reactivity of Halo-amines (Azetidinium Mechanism): Fuson, R. C., & Zirkle, C. L. (1948). Ring Enlargement of 2-Chloromethylpyrrolidine to 3-Chloropiperidine. Journal of the American Chemical Society. [Link] (Note: While discussing the 2-isomer, this establishes the fundamental rearrangement mechanism relevant to the 3-isomer).

Sources

discovery and history of substituted pyrrolidines

Executive Summary: The Privileged Scaffold

The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—is not merely a structural connector; it is a privileged scaffold in medicinal chemistry. Its unique value lies in its conformational rigidity. Unlike acyclic amines, the pyrrolidine ring restricts the conformational space of attached substituents, reducing the entropic penalty upon binding to a protein target. This "entropic pre-payment" often translates to higher affinity and selectivity.

Furthermore, the basicity of the pyrrolidine nitrogen (typically pKa ~11.3 for the parent ring) allows it to serve as a critical hydrogen bond acceptor or cation at physiological pH, driving electrostatic interactions within active sites. This guide traces the technical evolution of substituted pyrrolidines, from their isolation in natural alkaloids to their precision synthesis via modern organocatalysis and C-H activation.

Historical Genesis: The Natural Blueprints

The history of substituted pyrrolidines begins with the isolation of potent alkaloids, establishing the scaffold's biological relevance long before synthetic methods were mature.

Nicotine (1828)

The first major milestone was the isolation of nicotine from Nicotiana tabacum by German chemists Posselt and Reimann in 1828.[1] They identified it as the active pharmacological agent of tobacco.[2] Structurally, nicotine contains a pyridine ring linked to a pyrrolidine ring.

-

Mechanistic Insight: The pyrrolidine nitrogen in nicotine mimics the quaternary ammonium of acetylcholine, allowing it to bind with high affinity to nicotinic acetylcholine receptors (nAChRs).

Proline (1900–1901)

The simplest substituted pyrrolidine, L-proline , is unique among proteinogenic amino acids as a secondary amine.

-

Discovery: It was first isolated in 1900 by Richard Willstätter during the synthesis of N-methylproline.[3]

-

Confirmation: In 1901 , Emil Fischer isolated proline from casein hydrolysates, confirming its ubiquitous presence in proteins.

-

Structural Consequence: Proline introduces "kinks" in peptide chains (breaking

-helices) due to its cyclic constraint, a property evolution has utilized to define protein folding landscapes.

Synthetic Evolution: From Radicals to Organocatalysis

The ability to construct substituted pyrrolidines has evolved from harsh radical conditions to delicate, enantioselective organocatalysis.

The Hofmann-Löffler-Freytag (HLF) Reaction

Developed in the late 19th and early 20th centuries (Hofmann 1880s; Löffler & Freytag 1909), this reaction was the first general method to synthesize pyrrolidines from N-halogenated amines.

-

Mechanism: It proceeds via a radical pathway. An N-haloamine undergoes homolytic cleavage (heat/light) to form a nitrogen-centered radical. This radical abstracts a hydrogen atom from the

-position (1,5-hydrogen transfer), creating a carbon radical that recombines with the halogen. Base-mediated cyclization yields the pyrrolidine. -

Limitation: It requires harsh acidic conditions and lacks stereocontrol.

The Organocatalytic Revolution (2000s)

The shift to asymmetric synthesis reached a zenith with the advent of organocatalysis .

-

The Breakthrough: In 2005, Karl Anker Jørgensen and Yujiro Hayashi independently developed diarylprolinol silyl ether catalysts.

-

Mechanism: These catalysts react with

-unsaturated aldehydes to form an iminium ion (lowering the LUMO for nucleophilic attack) or with saturated aldehydes to form an enamine (raising the HOMO for electrophilic attack). This dual mode of activation allows for the rapid, enantioselective construction of chiral pyrrolidines via Michael additions followed by cyclization.

Figure 1: The HLF reaction utilizes a radical 1,5-hydrogen transfer to functionalize the δ-carbon, a strategy that predated modern C-H activation by a century.

Pharmacological Renaissance

The pyrrolidine scaffold has been central to two major classes of therapeutics: ACE inhibitors and Nootropics.

The ACE Inhibitor Story

-

Origin: The discovery began with Teprotide , a peptide isolated from the venom of the Brazilian pit viper (Bothrops jararaca). It inhibited Angiotensin-Converting Enzyme (ACE) but was not orally active.

-

Design Logic: Researchers at Squibb (Ondetti & Cushman) hypothesized that ACE was a zinc metalloprotease similar to carboxypeptidase A. They designed Captopril (1975) to mimic the transition state of peptide hydrolysis.

-

The Scaffold: Proline was chosen as the C-terminal residue because it mimics the terminal amino acid of Angiotensin I and provides a rigid backbone to orient the zinc-binding thiol group correctly.

-

Evolution: Captopril led to Enalapril and Lisinopril , where the pyrrolidine ring remained the anchor for binding to the enzyme's S2' subsite.

The Racetams (Nootropics)

-

Discovery: In 1964, Corneliu Giurgea synthesized Piracetam (2-oxo-1-pyrrolidineacetamide) while attempting to create a cyclic GABA derivative for sleep.

-

Pivot: The compound failed as a sedative but improved cognitive function in trials, leading Giurgea to coin the term "nootropic" (mind-bending).

-

Chemistry: Racetams are pyrrolidone derivatives (cyclic amides). The 2-oxo-pyrrolidine core is essential for their modulation of AMPA receptors and membrane fluidity.

Experimental Protocol: Asymmetric Synthesis via Jørgensen-Hayashi Catalysis

Objective: Synthesis of a chiral pyrrolidine derivative via asymmetric Michael addition. Scope: This protocol demonstrates the self-validating nature of organocatalysis—if the enantiomeric excess (ee) drops, it indicates moisture contamination (hydrolysis of the intermediate).

Reagents & Equipment

-

Catalyst: (S)-

-diphenylprolinol trimethylsilyl ether (10 mol%). -

Substrates: Trans-

-nitrostyrene (1.0 equiv), Propanal (3.0 equiv). -

Solvent: Toluene (anhydrous).

-

Additive: Benzoic acid (10 mol%) – Critical for accelerating the catalytic turnover.

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried vial, dissolve the Jørgensen-Hayashi catalyst (0.1 mmol) and benzoic acid (0.1 mmol) in toluene (2 mL). Stir for 5 minutes.

-

Why: The acid helps form the active iminium species and aids in the hydrolysis of the product from the catalyst.

-

-

Addition: Add trans-

-nitrostyrene (1.0 mmol) to the mixture. -

Initiation: Add propanal (3.0 mmol) dropwise at 0°C.

-

Control: Low temperature improves the enantioselectivity by favoring the lower-energy transition state (E-enamine).

-

-

Monitoring: Stir at 0°C for 12–24 hours. Monitor via TLC (active aldehyde consumption).

-

Validation: The appearance of the Michael adduct (syn-diastereomer) should be dominant.

-

-

Workup: Quench with saturated NH

Cl. Extract with active organic solvent (DCM). -

Cyclization (Optional for Pyrrolidine): To convert the Michael adduct to a pyrrolidine, perform a reductive cyclization using H

/Pd-C or Zn/HCl immediately after isolation.

Data Summary Table: Comparative Synthetic Methods

| Method | Key Mechanism | Stereocontrol | Atom Economy | Typical Yield |

| Hofmann-Löffler-Freytag | Radical 1,5-H Transfer | Poor (Racemic) | High | 40–60% |

| 1,3-Dipolar Cycloaddition | Concerted [3+2] | Moderate (Diastereoselective) | High | 70–90% |

| Jørgensen-Hayashi | Enamine/Iminium Activation | Excellent (>95% ee) | High | 80–95% |

Future Outlook: C-H Activation

The future of pyrrolidine synthesis lies in Late-Stage Functionalization . Groups like Sanford and Yu have developed Pd-catalyzed methods to functionalize C(sp3)-H bonds directly.[4]

-

Concept: Using a directing group (e.g., amide or pyridine) on the pyrrolidine ring to guide a palladium catalyst to a specific C-H bond (typically C3 or C4), allowing for the installation of aryl or alkyl groups without de novo synthesis.

-

Impact: This allows drug developers to rapidly diversify a pyrrolidine-based lead compound (like a proline derivative) in the final stages of discovery.

Figure 2: The catalytic cycle showing the reversible formation of the enamine intermediate, which dictates the stereochemical outcome.

References

-

Posselt, W. & Reimann, L. (1828).[1] Chemische Untersuchung des Tabaks und Darstellung eines eigenthümlich wirksamen Prinzips dieser Pflanze. Magazin für Pharmacie. Link

-

Willstätter, R. (1900).[3] Synthese der Hygrinsäure. Berichte der deutschen chemischen Gesellschaft. Link

-

Löffler, K. & Freytag, C. (1909). Über eine neue Bildungsweise von N-alkylierten Pyrrolidinen. Berichte der deutschen chemischen Gesellschaft. Link

-

Ondetti, M. A., Rubin, B., & Cushman, D. W. (1977). Design of specific inhibitors of angiotensin-converting enzyme: new class of orally active antihypertensive agents. Science. Link

-

Giurgea, C. (1982). The nootropic concept and its prospective implications. Drug Development Research. Link

-

Hayashi, Y., et al. (2005).[5] High-Yielding Synthesis of the Anti-Influenza Neuraminidase Inhibitor (-)-Oseltamivir by Two "One-Pot" Operations. Angewandte Chemie International Edition. Link

-

Marigo, M., et al. (Jørgensen Group) (2005).[5] Asymmetric Organocatalytic Conjugate Addition of Malonates to α,β-Unsaturated Aldehydes. Journal of the American Chemical Society.[6][7] Link

-

Lyons, T. W. & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. Link

Sources

- 1. Nicotine: Origins & History | Smoking Out The Truth | LGC Standards [lgcstandards.com]

- 2. tobaccofreelife.org [tobaccofreelife.org]

- 3. Proline - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sites.lsa.umich.edu [sites.lsa.umich.edu]

Theoretical Investigations into the Conformational Landscape of 3-(Bromomethyl)-1-methylpyrrolidine: A Technical Guide

This in-depth technical guide provides a comprehensive framework for the theoretical study of the conformational preferences of 3-(Bromomethyl)-1-methylpyrrolidine. Directed at researchers, scientists, and professionals in drug development, this document outlines the fundamental principles of pyrrolidine conformation, details robust computational methodologies for its analysis, and provides context for the significance of such studies in medicinal chemistry.

Introduction: The Significance of Pyrrolidine Conformation in Drug Design

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to introduce a three-dimensional architecture into a molecule, which can significantly influence its binding affinity and selectivity for biological targets. The non-planar, puckered nature of the pyrrolidine ring gives rise to distinct conformational isomers, and the energetic landscape between these conformers can dictate the overall shape of the molecule and, consequently, its biological activity.[3][4]